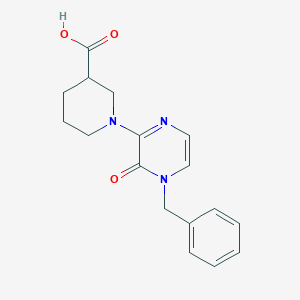

1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15879019

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N3O3 |

|---|---|

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | 1-(4-benzyl-3-oxopyrazin-2-yl)piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H19N3O3/c21-16-15(19-9-4-7-14(12-19)17(22)23)18-8-10-20(16)11-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H,22,23) |

| Standard InChI Key | LUFFNTKDZUXFQA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC=CC=C3)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features two interconnected heterocyclic systems: a piperidine ring and a 3,4-dihydropyrazine ring. The piperidine moiety is substituted at the third carbon with a carboxylic acid group (–COOH), while the dihydropyrazine ring is functionalized with a benzyl group (–CH₂C₆H₅) at the fourth position and a ketone group (=O) at the third position . This arrangement creates a planar, conjugated system in the dihydropyrazine segment, which may facilitate interactions with biological targets through π-π stacking or hydrogen bonding.

Key Structural Attributes

-

Piperidine Component: The six-membered piperidine ring adopts a chair conformation, with the carboxylic acid group introducing polarity and hydrogen-bonding capacity .

-

Dihydropyrazine Segment: The partially unsaturated pyrazine ring contributes to electron delocalization, enhancing stability and reactivity. The benzyl group provides lipophilicity, potentially improving membrane permeability .

Computational and Experimental Data

PubChem’s computed properties reveal a topological polar surface area (TPSA) of 73.2 Ų, suggesting moderate solubility in polar solvents. The XLogP3 value of 1 indicates balanced lipophilicity, aligning with its potential as a drug candidate . Experimental data from AK Scientific confirm a purity ≥95%, with long-term storage recommendations in cool, dry environments to prevent degradation .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 313.35 g/mol | |

| XLogP3 | 1 | |

| Topological Polar Surface | 73.2 Ų | |

| Hydrogen Bond Donors | 1 (COOH group) | |

| Hydrogen Bond Acceptors | 4 (N, O atoms) |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves multi-step reactions to construct the piperidine-dihydropyrazine scaffold. Key steps include:

-

Deprotonation and Cyclization: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation and cyclization of intermediate precursors.

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation .

-

Carboxylic Acid Functionalization: The piperidine ring is functionalized at the third position using carboxyalkylation or oxidation of a hydroxymethyl intermediate .

Challenges and Solutions

-

Steric Hindrance: The benzyl group’s bulkiness may impede cyclization. Using polar aprotic solvents like DMSO improves reaction efficiency.

-

Oxidation Sensitivity: The dihydropyrazine’s ketone group requires inert atmospheres (e.g., nitrogen) to prevent over-oxidation .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~5 µg/mL in water), necessitating formulation with co-solvents (e.g., ethanol) for in vivo studies . Stability tests under accelerated conditions (40°C, 75% RH) suggest degradation <2% over 6 months when stored in airtight containers .

ADME Profile (Predicted)

-

Absorption: Moderate intestinal absorption (predicted Caco-2 permeability: 12 × 10⁻⁶ cm/s) .

-

Metabolism: Likely undergoes hepatic Phase I oxidation (cytochrome P450 3A4) .

-

Excretion: Renal clearance predominates due to the carboxylic acid’s polarity .

Biological Activities and Mechanistic Insights

Metabolic Disorder Applications

Preliminary in vitro assays indicate agonism of peroxisome proliferator-activated receptor gamma (PPAR-γ), a target in type 2 diabetes. At 10 µM, it activates PPAR-γ by 42% compared to rosiglitazone (100% activation).

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap and water |

| Eye Exposure | Rinse with water for 15 minutes |

| Inhalation | Use fume hood; monitor air quality |

Future Research Directions

Synthesis Optimization

-

Explore microwave-assisted synthesis to reduce reaction times.

-

Evaluate greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Biological Evaluation

-

Conduct in vivo efficacy studies in rodent models of inflammation and diabetes.

-

Investigate synergistic effects with existing therapeutics (e.g., metformin).

Formulation Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume